(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in medicinal chemistry and drug development. The presence of both fluorophenyl and piperazine moieties in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 2-fluorophenylpiperazine with 4-methylpiperidine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include thionyl chloride (SOCl2) and dimethylformamide (DMF) as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand for receptor binding studies or as a probe for investigating cellular pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: Shares a similar piperazine structure but with an aminophenyl group instead of a methylpiperidinyl group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzimidazoles: Structurally similar with a benzimidazole moiety and used as alpha1-adrenergic receptor antagonists.
1-(1-Methyl-4-piperidinyl)piperazine: Another piperazine derivative with a different substitution pattern.
Uniqueness
(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both fluorophenyl and methylpiperidinyl groups, which may confer distinct pharmacological properties and potential therapeutic benefits .
Biological Activity
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , often referred to as a piperazine derivative, has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data on its efficacy against various targets.
Chemical Structure
The molecular formula for this compound is C18H24FN3O, with a molecular weight of approximately 315.40 g/mol. The presence of the fluorophenyl and piperidinyl groups suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Research indicates that compounds with similar structural motifs often exhibit activity as serotonin receptor modulators and tyrosinase inhibitors . The piperazine ring is known for its role in enhancing binding affinity to various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in treating mood disorders and psychotic conditions.
Tyrosinase Inhibition
A study highlighted the importance of structural modifications in piperazine derivatives for enhancing tyrosinase inhibition. Compounds similar to our target were shown to have IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a robust capacity to inhibit melanin production without cytotoxic effects on melanocytes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
This compound | Tyrosinase | TBD | Potential inhibitor; further studies needed |
4-(4-fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase | 0.18 | 100-fold more active than kojic acid |
3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide) | Cancer cell lines | 7.4 | Significant anticancer activity |
Novel piperazine derivatives | Serotonin receptors | TBD | Biased agonists with enhanced receptor selectivity |
Anticancer Activity
In preclinical studies, derivatives of piperazine structures have shown promising results in inhibiting tumor growth. For instance, a compound structurally related to our target was tested on MCF cell lines, demonstrating significant apoptotic effects at daily dosages . This suggests that modifications in the piperazine framework can lead to enhanced anticancer properties.
Neurological Effects
Research into similar compounds has indicated potential benefits in treating neurological disorders such as Alzheimer's disease. The modulation of muscarinic receptors by these compounds suggests they could help alleviate cognitive deficits associated with such conditions .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c1-14-6-8-20(9-7-14)17(22)21-12-10-19(11-13-21)16-5-3-2-4-15(16)18/h2-5,14H,6-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDIMNTAYRIQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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